2-Fluoro-6-(hydroxymethyl)phenol
Overview
Description
2-Fluoro-6-(hydroxymethyl)phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a phenolic compound that contains a fluorine atom and a hydroxymethyl group attached to the benzene ring. This compound is also known by its chemical name, this compound, and its molecular formula is C7H7FO2.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(hydroxymethyl)phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in oxidative stress and inflammation. This compound has been found to scavenge free radicals and reduce oxidative stress in cells, which may contribute to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, such as reducing the production of reactive oxygen species and inhibiting the expression of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Fluoro-6-(hydroxymethyl)phenol in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying oxidative stress and inflammation in cells. However, one limitation is that this compound may exhibit cytotoxic effects at higher concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-Fluoro-6-(hydroxymethyl)phenol. One direction is to further investigate its potential applications in drug delivery, particularly in the treatment of neurological disorders. Another direction is to study its effects on the gut microbiome and its potential use as a prebiotic. Additionally, more research is needed to understand the mechanism of action of this compound and its potential for use in other fields, such as material science and environmental science.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.
Scientific Research Applications
2-Fluoro-6-(hydroxymethyl)phenol has been extensively studied for its potential applications in various fields, such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
2-fluoro-6-(hydroxymethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c8-6-3-1-2-5(4-9)7(6)10/h1-3,9-10H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYRXJYIZJVXER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401298781 | |
Record name | 3-Fluoro-2-hydroxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401298781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
446-58-2 | |
Record name | 3-Fluoro-2-hydroxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2-hydroxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401298781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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